molecular formula C10H21NS B13013382 4-((tert-Butylthio)methyl)piperidine

4-((tert-Butylthio)methyl)piperidine

Cat. No.: B13013382
M. Wt: 187.35 g/mol
InChI Key: RFJJDKSEZQECMU-UHFFFAOYSA-N
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Description

4-((tert-Butylthio)methyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a tert-butylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butylthio)methyl)piperidine typically involves the reaction of piperidine with tert-butylthiol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using commercially available reagents and solvents. The process is optimized to ensure high purity and yield, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-((tert-Butylthio)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-((tert-Butylthio)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butylthio)methyl)piperidine involves its interaction with specific molecular targets. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides a stable framework that can interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 4-[(methoxy(methyl)carbamoyl]piperidine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Comparison: 4-((tert-Butylthio)methyl)piperidine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

4-(tert-butylsulfanylmethyl)piperidine

InChI

InChI=1S/C10H21NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3

InChI Key

RFJJDKSEZQECMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC1CCNCC1

Origin of Product

United States

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